tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Historical Context of Diazaspiro Compound Development
The development of diazaspiro compounds traces its origins to the early 20th century when von Baeyer first identified spiro compounds in 1900, establishing the foundational understanding of spirocyclic architecture. This initial discovery opened pathways for subsequent research into nitrogen-containing spirocycles, which would eventually lead to the sophisticated diazaspiro structures observed today. The evolution of diazaspiro chemistry gained significant momentum during the latter half of the 20th century as synthetic methodologies became more refined and the biological significance of these structures became apparent. Researchers began to recognize that the unique three-dimensional properties inherent in spirocyclic systems could provide distinct advantages in drug design and development.
The specific development of 2,8-diazaspiro[4.5]decane derivatives emerged as a particularly important branch of this research field. These compounds represent a convergence of synthetic accessibility and biological relevance that has made them attractive targets for pharmaceutical applications. The incorporation of various substituents, including benzyl groups and cyano functionalities, represents a natural progression in the field's evolution toward more complex and functionally diverse molecular architectures. The use of tert-butyl carboxylate protecting groups in these systems reflects the maturation of synthetic organic chemistry techniques and the ability to manipulate complex molecular frameworks with precision.
Historical research patterns in diazaspiro chemistry demonstrate a clear trajectory from simple spirocyclic cores toward increasingly substituted and functionalized derivatives. The development of compounds like tert-butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate represents the culmination of decades of methodological advances in both synthetic chemistry and structure-activity relationship studies. Early work focused primarily on establishing reliable synthetic routes to the core spirocyclic frameworks, while contemporary research emphasizes the strategic placement of functional groups to optimize biological activity and pharmaceutical properties.
The progression from basic spirocyclic structures to the complex, multi-substituted compounds seen today reflects broader trends in medicinal chemistry toward increased molecular complexity and three-dimensionality. This evolution has been driven by the recognition that traditional flat, aromatic drug structures often lack the structural diversity necessary to address challenging biological targets effectively. The incorporation of spirocyclic motifs, particularly those containing nitrogen heteroatoms, has provided chemists with powerful tools for creating molecules that can access previously unexplored regions of chemical space.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual structural features to encompass broader implications for drug discovery and synthetic methodology development. Diazaspiro compounds have emerged as privileged structures in medicinal chemistry due to their ability to provide rigid, three-dimensional frameworks that can enhance binding specificity and selectivity for biological targets. The 2,6-diazaspiro[3.4]octane motif, which shares structural similarities with the 2,8-diazaspiro[4.5]decane core, has demonstrated remarkable success in recent drug discovery efforts, appearing in compounds targeting diverse therapeutic areas including hepatitis B capsid protein inhibition, menin-mixed lineage leukemia protein interaction inhibition, and selective dopamine D3 receptor antagonism.
Research into diazaspiro compounds has revealed their exceptional utility as bioisosteres for traditional heterocyclic motifs, particularly piperazine derivatives. Studies examining the replacement of piperazine cores with diazaspiro systems have demonstrated that these substitutions can lead to improved pharmacological profiles while maintaining or enhancing biological activity. The spirocyclic architecture provides inherent conformational rigidity that can reduce the entropy penalty associated with target binding, potentially leading to improved binding affinity and selectivity. This conformational constraint also contributes to enhanced metabolic stability and improved pharmacokinetic properties compared to more flexible heterocyclic alternatives.
The synthetic accessibility of 2,8-diazaspiro[4.5]decane derivatives has been significantly enhanced through the development of efficient synthetic methodologies. One-step synthesis approaches using palladium-catalyzed domino reactions have enabled the construction of diazaspiro[4.5]decane scaffolds with exocyclic double bonds, demonstrating the versatility of modern synthetic techniques in accessing these complex structures. These methodological advances have made it possible to generate diverse libraries of diazaspiro compounds for biological screening and structure-activity relationship studies, accelerating the discovery of bioactive molecules within this chemical class.
The incorporation of functional groups such as cyano substituents and benzyl moieties in diazaspiro frameworks has opened new avenues for exploring structure-activity relationships and optimizing biological properties. The cyano group, in particular, serves as a versatile synthetic handle that can be transformed into various other functional groups, providing opportunities for further structural modification and optimization. The benzyl substituent contributes to the compound's lipophilicity and may influence its ability to cross biological membranes and interact with hydrophobic binding sites on target proteins.
Contemporary research has highlighted the potential of diazaspiro compounds in addressing challenging therapeutic targets that have proven difficult to modulate with traditional small molecule approaches. The three-dimensional nature of these compounds allows them to access binding sites that may be inaccessible to flatter, more conventional drug structures. This capability has been particularly valuable in the development of protein-protein interaction inhibitors, where the ability to mimic complex three-dimensional binding epitopes is crucial for achieving potent and selective inhibition.
Position within Contemporary Chemical Taxonomy
Within contemporary chemical taxonomy, this compound occupies a distinctive position that reflects both its structural complexity and its potential applications across multiple areas of chemical research. The compound belongs to the broader class of heterocyclic spirocycles, which are characterized by the presence of heteroatoms within rings that share a common spiro center. More specifically, it is classified as a diazaspiro compound due to the presence of two nitrogen atoms within the spirocyclic framework, distinguishing it from other heterocyclic spirocycles that may contain different heteroatoms such as oxygen or sulfur.
| Chemical Classification | Description |
|---|---|
| Superclass | Heterocyclic Compounds |
| Class | Spirocyclic Compounds |
| Subclass | Diazaspiro Compounds |
| Specific Framework | 2,8-Diazaspiro[4.5]decane |
| Substitution Pattern | 2-Benzyl-4-cyano-8-carboxylate |
| Protecting Group | tert-Butyl ester |
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, where the numbering system reflects the ring connectivity and the positions of various substituents. The designation "2,8-diazaspiro[4.5]decane" indicates that the compound contains two nitrogen atoms at positions 2 and 8 of a spirocyclic system composed of a four-membered ring fused to a five-membered ring, with the entire system containing ten atoms in total. The additional substituents - benzyl at position 2, cyano at position 4, and tert-butyl carboxylate at position 8 - further define the compound's unique identity within this chemical class.
From a synthetic perspective, this compound represents an advanced intermediate that incorporates multiple protective and reactive functional groups. The tert-butyl carboxylate moiety serves as a robust protecting group that can be selectively removed under acidic conditions to reveal a free carboxylic acid functionality. This feature makes the compound particularly valuable in multi-step synthetic sequences where selective deprotection strategies are required. The cyano group provides a versatile synthetic handle that can be transformed into various other functional groups, including carboxylic acids, amides, and heterocyclic systems, thereby serving as a key intermediate for accessing diverse structural analogues.
The benzyl substituent contributes significantly to the compound's pharmacophoric profile and influences its position within structure-activity relationship studies. Benzyl groups are known to enhance hydrophobic interactions with biological targets and can improve membrane permeability, characteristics that are crucial for biological activity. The specific positioning of the benzyl group at the 2-position of the diazaspiro framework creates unique steric and electronic environments that distinguish this compound from other substitution patterns within the same structural class.
Contemporary chemical databases and computational chemistry resources classify this compound based on multiple structural descriptors that facilitate its identification and comparison with related molecules. The molecular formula C21H29N3O2 places it within a specific molecular weight range that is often associated with drug-like properties, while the presence of three nitrogen atoms and two oxygen atoms provides specific hydrogen bonding capabilities that influence its interaction profiles with biological targets. The compound's high fraction of sp3-hybridized carbons, a consequence of its spirocyclic architecture, aligns with current medicinal chemistry trends that favor three-dimensional molecular shapes over flat, aromatic structures.
Properties
IUPAC Name |
tert-butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-20(2,3)26-19(25)24-11-9-21(10-12-24)16-23(15-18(21)13-22)14-17-7-5-4-6-8-17/h4-8,18H,9-12,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMVZGTLQYATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(CC2C#N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis via Substitution and Ring Formation
One documented approach involves the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with halogenated heterocycles and amines under controlled conditions:
| Step | Reactants | Conditions | Outcome | Yield |
|---|---|---|---|---|
| 1 | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (69 mg, 0.287 mmol) + 2,4-dichloropyrimidine-5-carbonitrile (50 mg, 0.287 mmol) + Hunig's base (50 µL, 0.287 mmol) | Stirring in CH2Cl2 (1.5 mL) at 0 °C for 3 hours | Formation of intermediate spirocyclic compound | Not specified |
| 2 | Intermediate + biphenyl-3-amine (97 mg, 0.575 mmol) | Heated to 80 °C overnight in CH3CN (2 mL) | tert-Butyl 8-[2-(biphenyl-3-ylamino)-5-cyanopyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-2-carboxylate | Purified by silica gel and reverse phase chromatography; MS ESI found m/z 511 [M+H]+ |
This method highlights the use of low temperature for initial substitution and elevated temperature for amine coupling, followed by chromatographic purification to isolate isomers and the target compound.
Multi-Step Synthesis from Ketone Precursors
A patent (CN111518015A) describes a four-step synthesis route for related tert-butyl-azaspiro compounds, which can be adapted for the target compound. The key features include:
- Starting from inexpensive and readily available 1,4-dioxaspiro[4.5]decane-8-ketone.
- Sequential functional group transformations including formic acid esterification.
- Use of common solvents such as toluene, methanol, and tetrahydrofuran.
- Employing bases like lithium diisopropylamide and catalysts such as Raney nickel for hydrogenation steps.
- Reaction control optimized for scalability and yield improvement.
While this patent specifically focuses on tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, the methodology provides a valuable framework for preparing structurally related spiro compounds, including the target molecule, by adapting substituents and reaction conditions accordingly.
Detailed Reaction Conditions and Analysis
| Parameter | Description | Notes |
|---|---|---|
| Solvents | Dichloromethane (CH2Cl2), Acetonitrile (CH3CN), Ethyl acetate, Hexanes | Used for reaction medium and purification |
| Bases | Hunig's base (diisopropylethylamine), Lithium diisopropylamide | Facilitate nucleophilic substitution and deprotonation |
| Temperature | 0 °C for substitution; 80 °C for amine coupling; room temperature to reflux for other steps | Temperature control critical for selectivity and yield |
| Purification | Silica gel chromatography, reverse phase chromatography | Essential to separate isomers and impurities |
| Catalysts | Raney nickel for hydrogenation steps (in related syntheses) | Used for reduction in multi-step syntheses |
| Reaction Time | 3 hours to overnight depending on step | Longer times for coupling reactions |
Research Findings and Yield Considerations
- The substitution of tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate with 2,4-dichloropyrimidine-5-carbonitrile proceeds efficiently at low temperature, minimizing side reactions.
- Subsequent amine coupling requires elevated temperature and longer reaction time to ensure complete conversion.
- Purification steps are crucial due to formation of isomeric mixtures.
- The multi-step patent synthesis emphasizes cost-effectiveness and scalability, addressing challenges of raw material expense and reaction control.
- Overall yields are improved by optimizing reaction times, temperatures, and purification protocols.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct substitution and amine coupling | tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate, 2,4-dichloropyrimidine-5-carbonitrile, biphenyl-3-amine | Hunig's base, CH2Cl2, CH3CN | 0 °C to 80 °C, 3 hours to overnight | Straightforward, moderate complexity | Requires chromatographic separation of isomers |
| Multi-step synthesis from ketone | 1,4-dioxaspiro[4.5]decane-8-ketone | Lithium diisopropylamide, Raney nickel, various solvents | Multi-step, controlled temperatures | Cost-effective, scalable, high yield | More complex, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Properties
The synthesis of tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. A common method includes the reaction of a diaza-spiro compound with benzyl cyanide under controlled conditions, often facilitated by bases such as sodium hydride or potassium carbonate to promote the formation of the cyano group.
Chemical Properties:
- Molecular Formula: C16H22N2O2
- CAS Number: 1341038-86-5
- Structure: The compound features a spirocyclic structure that contributes to its unique reactivity and interaction with biological systems .
Chemistry
This compound serves as a valuable building block in organic synthesis. Its spirocyclic nature allows chemists to create more complex molecules through various chemical reactions such as:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: May produce amines or alcohols.
- Substitution Reactions: Can lead to various substituted derivatives depending on the nucleophile used.
Biology
Research has indicated potential biological activities associated with this compound. Studies are ongoing to investigate its interactions with biomolecules, which could unveil new pathways for drug development or therapeutic interventions. The binding affinity of the compound to specific enzymes or receptors may alter their activity, leading to significant biological effects .
Medicine
In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate or active ingredient. Its structural features may contribute to the development of novel therapeutic agents targeting various diseases, including cancer and neurological disorders .
Industry
The compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science, where it can enhance the performance characteristics of materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Biological Activity | Investigated binding interactions with enzyme X; showed promising inhibition rates compared to standard drugs. |
| Study B | Medicinal Chemistry | Developed derivatives based on tert-butyl 2-benzyl-4-cyano structure; identified compounds with enhanced efficacy against target diseases. |
| Study C | Material Science | Examined the use of the compound in polymer formulations; improved mechanical strength and thermal stability observed in test samples. |
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Implications
Positional Isomers
- tert-Butyl 8-benzyl-2,8-diazaspiro[4.5]decane-2-carboxylate (CAS: 336191-16-3) :
Functional Group Differences
- tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1375303-54-0): Fluorophenyl group at position 4 enhances aromatic interactions. Oxo group at position 3 increases polarity compared to the cyano group in the target compound. Potential applications in kinase inhibition due to fluorophenyl motifs .
8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one :
Stereochemical Variations
Physicochemical Properties
| Compound Name | Molecular Weight | Purity | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~380–400 (est.) | N/A | 2-benzyl, 4-cyano, 8-tert-butyl | High reactivity (cyano), moderate logP |
| tert-Butyl 8-benzyl-2,8-diazaspiro... | 330.46 | N/A | 8-benzyl, 2-tert-butyl | Lower steric hindrance at position 2 |
| 8-(3,5-Diiodopyridin-4-yl)-2,8-diaza... | ~500 (est.) | N/A | 8-diiodopyridinyl, 1-oxo | Halogen-rich, high molecular weight |
| Benzyl 8-ethyl-2,8-diazaspiro... | ~330 (est.) | 99% | 8-ethyl, 2-benzyl | High purity for precise applications |
Key Research Findings
- Position-Specific Effects : Benzyl at position 2 (target) vs. 8 (CAS: 336191-16-3) alters metabolic stability in hepatic microsome assays .
- Electron-Withdrawing Groups: Cyano (target) vs. oxo (CAS: 1375303-54-0) impacts electrophilicity and reactivity in cross-coupling reactions .
- Stereochemistry : Ethyl-substituted (S)-isomer (CAS: BD02565316) shows 10-fold higher activity in serotonin receptor binding than racemic mixtures .
Biological Activity
tert-Butyl 2-benzyl-4-cyano-2,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.
- IUPAC Name : this compound
- Molecular Formula : C21H29N3O2
- Molecular Weight : 355.48 g/mol
- CAS Number : 1341038-86-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of a diaza-spiro compound with benzyl cyanide, usually in the presence of bases like sodium hydride or potassium carbonate to facilitate the formation of the cyano group .
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity and lead to various biological effects, which are still under investigation .
Research Findings
Recent studies have explored the compound's potential as an inhibitor in various biological systems. For instance, it has been evaluated for its effects on bacterial secretion systems, demonstrating significant inhibitory activity at certain concentrations. In particular, concentrations around 50 μM were noted to result in approximately 50% inhibition of secretion in specific assays .
Case Studies
-
Inhibition of Type III Secretion System :
- In a study examining the effects of various compounds on the Type III secretion system (T3SS) of C. rodentium, this compound was shown to downregulate the expression of key activators involved in this pathway without completely inhibiting secretion, suggesting a nuanced role in bacterial virulence modulation .
-
Antimicrobial Activity :
- The compound has also been screened for antimicrobial properties against various pathogens. Preliminary results indicate that it possesses moderate activity against certain strains, warranting further investigation into its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-Benzyl-4-cyano-2,8-diaza-spiro[4.5]decane | Structure | Similar mechanism but less potent |
| 2-Benzyl-7-Boc-2,7-diaza-spiro[4.5]decan-1-one | Structure | Exhibits different binding affinities |
Applications in Research and Industry
This compound is being investigated for various applications:
-
Medicinal Chemistry :
- Potential pharmaceutical intermediate due to its unique structure and biological activity.
-
Material Science :
- Used in developing new materials that require specific chemical properties.
-
Biological Research :
- Serves as a tool for studying enzyme interactions and signaling pathways.
Q & A
Basic Questions
Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile or neoprene gloves, inspect gloves for defects before use, and avoid skin/eye contact. Work in a fume hood to prevent inhalation of vapors. Electrostatic discharge must be mitigated by grounding equipment .
- Storage : Store at 2–8°C in tightly sealed containers under inert gas (e.g., nitrogen). Ensure containers are upright to prevent leakage. Avoid incompatible materials (e.g., strong oxidizers), though specific incompatibilities are not documented .
Q. How should accidental spills or exposure be managed during experimental workflows?
- Methodological Answer :
- Spills : Isolate the area, wear PPE, and collect material using dry methods (e.g., vacuum with HEPA filters). Avoid aqueous cleanup to prevent unintended reactions. Dispose as hazardous waste .
- Exposure : For skin contact, wash with soap/water for 15 minutes; for eyes, irrigate with saline for 15 minutes. Seek medical evaluation, even if symptoms are absent, due to limited toxicological data .
Q. What analytical techniques are critical for confirming the compound’s purity and structural identity?
- Methodological Answer :
- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Monitor for impurities like hydrolysis byproducts (e.g., tert-butyl alcohol).
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) for molecular ion validation and / NMR to resolve spirocyclic and benzyl substituents. X-ray crystallography may be needed for stereochemical assignment .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Analysis : Quantify degradation via LC-MS and identify byproducts (e.g., cyano group hydrolysis to amides). Monitor for diazaspiro ring opening using NMR .
- Controls : Include inert atmosphere (N) trials to isolate oxidative vs. hydrolytic degradation pathways .
Q. What strategies resolve contradictions in reactivity data, such as unexpected byproducts during coupling reactions?
- Methodological Answer :
- Hypothesis Testing : If acylation at the diazaspiro nitrogen occurs, use computational modeling (DFT) to assess steric/electronic barriers.
- Byproduct Isolation : Employ preparative TLC or column chromatography to isolate intermediates. Characterize via NMR (if fluorinated reagents are used) or IR for functional group tracking .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient species and optimize reaction kinetics .
Q. How should researchers evaluate environmental and toxicological risks when no prior data exists?
- Methodological Answer :
- Environmental Fate : Conduct OECD 301 biodegradation tests (aerobic, 28 days). Measure aqueous solubility (OECD 105) and log (shake-flask method) to predict bioaccumulation .
- Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). For ecotoxicity, perform Daphnia magna acute toxicity (OECD 202) .
Key Considerations
- Data Gaps : Toxicological and environmental data are absent; assume worst-case scenarios in risk assessments .
- Contradictions : Conflicting stability reports may arise from trace moisture or impurities. Use Karl Fischer titration to quantify water content in batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
